4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide
Description
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is a substituted benzamide derivative characterized by a benzamide core functionalized with a chloro group at position 4, a nitro group at position 3, and an anilide moiety substituted with 2,4,5-trichlorophenyl. This compound belongs to a broader class of benzamides, which are widely studied for their structural diversity and applications in medicinal chemistry, agrochemicals, and materials science .
Properties
CAS No. |
83487-98-3 |
|---|---|
Molecular Formula |
C13H6Cl4N2O3 |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
4-chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide |
InChI |
InChI=1S/C13H6Cl4N2O3/c14-7-2-1-6(3-12(7)19(21)22)13(20)18-11-5-9(16)8(15)4-10(11)17/h1-5H,(H,18,20) |
InChI Key |
CMOOHRSXPUWGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide typically involves multiple steps:
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Amidation: The final step involves the formation of the benzamide by reacting the chlorinated nitrobenzene with 2,4,5-trichloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Hydrolysis Conditions: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 4-Amino-3-chloro-N-(2,4,5-trichlorophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-Chloro-3-nitrobenzoic acid and 2,4,5-trichloroaniline.
Scientific Research Applications
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro groups may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Variations
The following table highlights key structural analogs and their substituent patterns:
Key Observations:
- Electron-Withdrawing Effects : The nitro and chloro groups in the main compound enhance electron-withdrawing properties compared to analogs with methoxy (e.g., ) or hydroxy groups (e.g., ). This may increase stability in oxidative environments or alter binding affinities in biological systems.
- Steric and Solubility Differences : The 2,4,5-trichlorophenyl group introduces significant steric bulk and hydrophobicity compared to smaller substituents like methoxy (logP likely higher than 3.5, inferred from ).
Insecticidal/Acaricidal Activity:
- 2-Chloro-N-(substituted phenyl)benzamide derivatives (e.g., ) are reported as insecticides. The main compound’s trichlorophenyl group may enhance activity against pests due to increased lipophilicity and membrane penetration.
- Fluvalinate (a related pyrethroid) and tetrachlorvinphos (organophosphate) are structurally distinct but share functional similarities in targeting insect nervous systems .
Pharmacological Potential:
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Spectral Data Trends (IR and NMR)
| Functional Group | IR Absorption (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Nitro (-NO₂) | 1520–1350 | N/A (no adjacent protons) |
| Chloroaryl (-Cl) | 750–550 | 7.2–8.1 (aromatic protons) |
| Amide (-CONH-) | 3300 (N-H stretch) | 10.2–10.6 (amide proton) |
Biological Activity
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide, with the CAS number 83487-98-3, is a synthetic compound that has garnered attention in various fields of biological research due to its potential applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula
The molecular formula for 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is .
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies have shown that chlorinated aromatic compounds can inhibit the growth of various bacterial strains. This suggests that 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide may possess similar properties.
Case Studies
-
Study on Bacterial Degradation :
- A study conducted by Arora et al. (2018) explored the biodegradation potential of Bacillus species on various chlorinated compounds. The findings indicated that certain Bacillus strains could effectively degrade chlorinated nitrophenols, which may include derivatives of 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide. The study highlighted the importance of microbial communities in bioremediation processes involving xenobiotic compounds .
-
Toxicological Assessments :
- Toxicological evaluations have been performed to assess the effects of similar chlorinated compounds on aquatic life. For example, compounds like 4-chloro-2-nitrophenol have shown detrimental effects on fish and invertebrates, indicating a potential risk associated with 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide when released into the environment .
Cytotoxicity Studies
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| 4-Chloro-3-nitrobenzamide | 25 | HeLa |
| 4-Chloro-3-nitro-N-(2,4-dichlorophenyl)benzamide | 15 | MCF-7 |
| 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide | TBD | TBD |
Preliminary cytotoxicity studies suggest that related compounds exhibit varying degrees of cytotoxic effects on different cell lines. Further investigation is needed to determine the specific IC50 values for 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide.
Environmental Impact
The environmental persistence of chlorinated compounds can lead to bioaccumulation and toxicity in ecosystems. Research indicates that such compounds often resist degradation in natural environments. The role of microbial communities in degrading these substances is crucial for mitigating their environmental impact.
Biodegradation Potential
Bacillus species have been identified as effective agents for the biodegradation of various xenobiotic compounds. Their enzymatic capabilities allow them to transform complex organic pollutants into less harmful substances .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
